molecular formula C15H14N2O B5670963 4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline CAS No. 840-57-3

4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline

Cat. No.: B5670963
CAS No.: 840-57-3
M. Wt: 238.28 g/mol
InChI Key: NLWWHMRHFRTAII-UHFFFAOYSA-N
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Description

4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline is a heterocyclic compound that features a benzoxazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as methanol or ethanol. For instance, a common method involves heating 2-aminophenol with dimethylformamide dimethyl acetal under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline exerts its effects often involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoxazole ring can facilitate binding to biological macromolecules through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]oxazol-2-yl)aniline
  • 2-(benzo[d]oxazol-2-yl)-4-bromophenol
  • 2-(benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino-phenols

Uniqueness

4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity compared to other benzoxazole derivatives. This structural feature can also influence its electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWWHMRHFRTAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354076
Record name Benzenamine, 4-(2-benzoxazolyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840-57-3
Record name Benzenamine, 4-(2-benzoxazolyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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